molecular formula C18H19N3O3S B11019071 methyl 5-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11019071
M. Wt: 357.4 g/mol
InChI Key: JGOMHSOFSQNOBX-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and a carboxylate ester group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in cell signaling pathways . The thiazole ring may also contribute to the compound’s biological activity by interacting with metal ions and other biomolecules .

Biological Activity

Methyl 5-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol

The structural representation highlights the thiazole and indole moieties, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole and indole structures exhibit notable antimicrobial properties. For instance, derivatives of thiazolidinone with indole fragments have shown promising antibacterial activity against various strains, including resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .

In a comparative study, certain thiazole derivatives demonstrated minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and streptomycin, indicating their potential as effective antimicrobial agents .

CompoundMIC (µg/ml)Target Bacteria
5d37.9–113.8S. aureus
5g-MRSA
5k-E. coli

Antitumor Activity

The compound's structural features suggest potential antitumor properties. Research has shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

For example, studies on related compounds have revealed their ability to inhibit tumor growth in vitro and in vivo models, suggesting that this compound may also possess similar antitumor activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial cells and cancer cells. The thiazole ring is known to enhance the lipophilicity of compounds, aiding in cellular penetration . Additionally, the indole moiety may play a role in modulating enzyme activity related to drug resistance mechanisms.

Case Studies

  • Antibacterial Efficacy : A study evaluated the efficacy of various thiazole derivatives against M. tuberculosis. The most potent compound exhibited an MIC of 0.06 µg/ml, significantly outperforming traditional treatments .
  • Anticancer Potential : In vitro studies on thiazole-indole hybrids demonstrated significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 5-methyl-2-[3-(1-methylindol-3-yl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N3O3S/c1-11-16(17(23)24-3)20-18(25-11)19-15(22)9-8-12-10-21(2)14-7-5-4-6-13(12)14/h4-7,10H,8-9H2,1-3H3,(H,19,20,22)

InChI Key

JGOMHSOFSQNOBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCC2=CN(C3=CC=CC=C32)C)C(=O)OC

Origin of Product

United States

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